molecular formula C18H14BrN3O2S B6545461 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946357-20-6

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No. B6545461
CAS RN: 946357-20-6
M. Wt: 416.3 g/mol
InChI Key: RUTRECSQIUIQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” is a compound that has been studied for its pharmacological activities . It belongs to a class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .


Synthesis Analysis

The synthesis of this compound involves the use of physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method .


Molecular Structure Analysis

The molecular structure of “N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” was confirmed by their physicochemical properties and spectroanalytical data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and studied for its pharmacological activities as a prospective antimicrobial agent . The synthesized derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that certain derivatives have promising antimicrobial activity .

Antiproliferative Activity

The compound has also been studied for its antiproliferative properties . The synthesized derivatives were evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives were found to be the most active ones against the breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that certain derivatives displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Antioxidant Activity

Thiazole nucleus, which is a part of this compound, has been reported to have various medicinal properties including antioxidant activity . This suggests that the compound could potentially have antioxidant properties, although specific studies on this compound are needed to confirm this.

Anti-inflammatory Activity

Thiazole derivatives have been reported to show anti-inflammatory activity . This suggests that the compound could potentially have anti-inflammatory properties, although specific studies on this compound are needed to confirm this.

Antiviral Activity

Thiazole derivatives have been reported to show antiviral activity . This suggests that the compound could potentially have antiviral properties, although specific studies on this compound are needed to confirm this.

properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRECSQIUIQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.